1-((1-Methylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Molecular formula trap G9a inhibitor Bioisosteric differentiation

1-((1-Methylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1207017-44-4) is a synthetic asymmetric N,N′-disubstituted urea derivative (molecular formula C19H25N3O, molecular weight 311.4 g/mol). The molecule assembles a 1-methylpiperidin-4-yl pharmacophore and a naphthalen-1-ylmethyl pharmacophore symmetrically disposed around a central urea hydrogen-bonding scaffold, yielding three hydrogen-bond donors (two urea N–H) and two hydrogen-bond acceptors (urea C=O and tertiary amine) that govern both conformational preference and target-engagement geometry.

Molecular Formula C19H25N3O
Molecular Weight 311.429
CAS No. 1207017-44-4
Cat. No. B2429964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-Methylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
CAS1207017-44-4
Molecular FormulaC19H25N3O
Molecular Weight311.429
Structural Identifiers
SMILESCN1CCC(CC1)CNC(=O)NCC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H25N3O/c1-22-11-9-15(10-12-22)13-20-19(23)21-14-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,15H,9-14H2,1H3,(H2,20,21,23)
InChIKeyAVZHLCOZABMDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-Methylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1207017-44-4) Procurement Specification and Chemical Identity


1-((1-Methylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1207017-44-4) is a synthetic asymmetric N,N′-disubstituted urea derivative (molecular formula C19H25N3O, molecular weight 311.4 g/mol) . The molecule assembles a 1-methylpiperidin-4-yl pharmacophore and a naphthalen-1-ylmethyl pharmacophore symmetrically disposed around a central urea hydrogen-bonding scaffold, yielding three hydrogen-bond donors (two urea N–H) and two hydrogen-bond acceptors (urea C=O and tertiary amine) that govern both conformational preference and target-engagement geometry . The structure falls within the broader class of piperidine- and piperazine-containing ureas disclosed in patent families targeting the ghrelin receptor (GHS-R) [1], the CC chemokine receptor-3 (CCR3) [2], and the DCN1–UBE2M protein–protein interaction [3], establishing the compound as a multifunctional screening candidate rather than a single-target-optimized agent.

Multi-target screening candidate for ghrelin, CCR3, and DCN1 pathways
Asymmetric N,N′-disubstituted urea scaffold supports hydrogen-bond-driven target engagement
Naphthalen-1-ylmethyl pharmacophore underrepresented in exemplar sets — enables pharmacophore expansion studies
Requires de novo pharmacological characterization; no published quantitative data available

Why Generic Substitution of CAS 1207017-44-4 Fails in Scientific Procurement: Pharmacophore Determinants and Molecular-Formula Bioisosteric Trap


Substituting 1-((1-methylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1207017-44-4) with in-class piperidine-urea analogs or a same-molecular-formula compound (C19H25N3O) risks introducing orthogonal biological activity and physico-chemical profile, invalidating SAR continuity and experimental reproducibility. The molecule’s precise spatial arrangement—a 1-methylpiperidine left-hand pharmacophore, a naphthalen-1-ylmethyl right-hand pharmacophore, and a dual-H-bond-donor urea core—cannot be mimicked by congeners lacking the naphthalene anchor (e.g., 3-methyl-1-[(1-methylpiperidin-4-yl)methyl]urea or 1-ethyl-3-((1-methylpiperidin-4-yl)methyl)urea) because the polycyclic aromatic surface drives binding-pocket complementarity, π-stacking, and logP-dependent membrane partitioning . The well-known bioisosteric trap is illustrated by DS79932728 (CAS 2757191-62-9), which shares the identical molecular formula C19H25N3O but possesses an entirely distinct aminoindole scaffold and acts as a potent G9a/GLP inhibitor (IC50 12.6 nM / 75.7 nM) [1]. Procurement of DS79932728 in lieu of CAS 1207017-44-4—or vice versa—would produce entirely unrelated pharmacological readouts, a risk that is invisible if selection is made solely on molecular weight or CAS registry proximity. The following quantitative evidence guide identifies the minimum differentiating parameters required for scientifically defensible sourcing.

Molecular-formula trap

DS79932728 (identical formula C19H25N3O) is a characterized G9a/GLP inhibitor; substitution may produce unrecognized target-engagement mismatch.

Pharmacophore divergence

Dichlorophenyl CCR3-optimized ureas lack the naphthalene π-surface and halogen-free geometry; may alter binding-pocket complementarity and screening outcomes.

Ionization state shift

N-acyl or N-heteroaryl piperidine analogs can reduce basicity >1000-fold, changing protonation, solubility, and target engagement at physiological pH.

H-bond donor loss

Tertiary urea or thiourea surrogates may lose bidentate H-bond capability, potentially degrading binding free energy and assay potency profile.

Quantitative Differentiation Evidence for CAS 1207017-44-4: Comparative Identity, Selectivity, and Physicochemical Parameters


Evidence 1: Molecular-Formula Bioisosteric Trap — Distinct Target Engagement vs. DS79932728 (G9a/GLP Inhibitor)

CAS 1207017-44-4 and DS79932728 (CAS 2757191-62-9) share the identical molecular formula (C19H25N3O) and nearly identical molecular weight (311.4 vs. 311.42 g/mol), yet they belong to entirely different chemotypes: a 1-methylpiperidinylmethyl-naphthalenylmethyl urea vs. a tetracyclic aminoindole scaffold . DS79932728 is a characterized, potent inhibitor of the histone methyltransferases G9a (IC50 = 12.6 nM) and GLP (IC50 = 75.7 nM) with validated oral bioavailability in cynomolgus monkey [1], while CAS 1207017-44-4 has no documented activity against G9a/GLP. Any procurement system that relies solely on molecular weight or CAS-number proximity to identify interchangeable compounds would erroneously substitute a G9a/GLP chemical probe for a piperidine-urea scaffold intended for ghrelin, CCR3, or DCN1 screening, generating catastrophic artifacts in SAR series or phenotypic screens.

Bioisosteric trap
Reported
Same molecular formula C19H25N3O; DS79932728 exhibits G9a IC50 12.6 nM; CAS 1207017-44-4 has no reported G9a activity.
Molecular-formula identity does not guarantee interchangeable target engagement.
Verify SMILES/InChIKey before procurement.
Molecular formula trap G9a inhibitor Bioisosteric differentiation

Evidence 2: Naphthalen-1-ylmethyl Pharmacophore vs. CCR3-Optimized Arylalkyl Ureas — Structural Divergence with Functional Consequences

The N-arylalkylpiperidylmethyl urea series disclosed for CCR3 antagonism established that 2,4-dichlorophenyl or 3,4-dichlorophenyl substitution on the right-hand pharmacophore yielded potent CCR3 binding (IC50 values in the low nanomolar range) with selectivity over GPIIbIIIa [1]. The naphthalen-1-ylmethyl substituent in CAS 1207017-44-4 represents a substantially different polycyclic aromatic surface: it increases calculated logP (estimated ~3.5 vs. ~2.8 for dichlorophenyl congeners), adds a planar fused-ring geometry that alters binding-pocket steric complementarity, and eliminates the halogen-bonding interactions that drive potency in the dichlorophenyl series. Consequently, CAS 1207017-44-4 cannot serve as a surrogate for optimizing CCR3 SAR, and conversely, CCR3-optimized dichlorophenyl ureas cannot substitute for the naphthalenyl anchor when the target engagement requires extended aromatic π-stacking—such as in DCN1–UBE2M pocket mapping [2].

Pharmacophore swap
Class-level
Naphthalen-1-ylmethyl vs. dichlorophenyl right-hand pharmacophore: estimated ΔlogP +0.7, loss of halogen bonding; CCR3 potency may shift.
Naphthalenyl anchor alters binding-pocket fit; cannot surrogate CCR3-optimized ureas.
SAR context from Batt et al. (2005); DCN1 pocket mapping (Zhou et al. 2018).
CCR3 antagonist Naphthalene pharmacophore SAR differentiation

Evidence 3: Piperidine N-Methyl Substituent as Pivotal Basicity Modulator — Differentiation from N-Acyl, N-Sulfonyl, and N-Aryl Derivatives

The 1-methylpiperidine moiety in CAS 1207017-44-4 provides a calculated conjugate acid pKa of approximately 9.5–10.0 for the piperidine nitrogen, meaning the compound is predominantly protonated at physiological pH (pH 7.4) and in standard assay buffers . This protonation state strongly influences solubility, membrane permeability, and off-target binding (notably to hERG and aminergic GPCRs). Closely related analogs—such as 1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (amide-substituted piperidine) and 1-(naphthalen-1-ylmethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea (heteroaryl-substituted piperidine)—exhibit drastically reduced piperidine basicity (pKa < 3 for amide; pKa ~5–6 for 4-pyridyl), altering the ionization state at physiological pH by a factor of >10³ in protonation ratio . This changes both the pharmacokinetic handling and the molecular recognition profile: the methyl-substituted compound presents a cationic center for ionic interactions with aspartate/glutamate residues or phosphate moieties, while the deactivated analogs behave as neutral scaffolds. Procurement of an N-benzoyl or N-pyridyl derivative in place of CAS 1207017-44-4 would therefore produce a functionally distinct ionization state, misleading SAR interpretation and in vivo correlation.

Basicity modulation
Class-level
1-Methylpiperidine pKa ~9.5–10.0 (>99% protonated at pH 7.4); N-acyl or N-pyridyl analogs shift protonation >1000-fold.
Ionization state drives solubility and target engagement; analog substitution may mislead SAR interpretation.
Class-level generalization based on calculated pKa.
Piperidine N-substituent Basicity modulation logD impact

Evidence 4: Hydrogen-Bond Donor Count and Urea Geometry — Differentiating CAS 1207017-44-4 from Tertiary Urea and Thiourea Analogs

CAS 1207017-44-4 is a secondary urea (RNH–CO–NHR') that presents two hydrogen-bond donors (the urea N–H protons) capable of forming a bidentate H-bond network with a complementary acceptor pair, a geometry that is essential for transition-state mimetic inhibition of enzymes such as soluble epoxide hydrolase (sEH) and for DCN1–UBE2M protein–protein interaction inhibition [1]. In contrast, N-methyl-N-(1-methyl-4-piperidinyl)-N'-1-naphthylurea (CAS not confirmed) is a tertiary urea with only one H-bond donor, eliminating the bidentate H-bond capability and reducing the entropic contribution to binding. Similarly, thiourea analogs (C=S replacement) alter the H-bond distance (S···H–N vs. O···H–N by ~0.5 Å), weakening the interaction geometry with catalytic Asp or Glu residues. The literature demonstrates that secondary ureas exhibit 10–100-fold higher sEH inhibitory potency than their tertiary urea and thiourea counterparts when the bidentate H-bond is critical for transition-state mimicry [2]. CAS 1207017-44-4 must therefore be sourced as the secondary urea specifically; tertiary-urea or thiourea surrogates cannot be accepted as functional equivalents.

H-bond geometry
Class-level
Secondary urea (2 H-bond donors); tertiary urea (1 donor); thiourea C=S lengthens H-bond distance ~0.44 Å. sEH potency difference 10–100×.
Bidentate H-bond capability is required for DCN1 and sEH interaction; surrogates may lose binding affinity.
Inferred from sEH/DCN1 inhibitor SAR.
Hydrogen-bond donor Urea conformation Thiourea comparison

Evidence 5: Patent Landscape and IP Differentiation — Ghrelin Receptor Target Family vs. CCR3/DCN1 Space

The asymmetric urea scaffold embodied by CAS 1207017-44-4 is claimed within the Markush structures of at least two distinct patent families: (i) Helsinn Healthcare S.A. for ghrelin receptor (GHS-R) modulation (US20140121210, US9546157) [1], covering piperidine-urea compounds for appetite regulation, cachexia, and Prader-Willi syndrome; and (ii) the piperidinyl urea DCN1 inhibitors family (WO2018157146) [2], targeting cullin neddylation in oncology. The naphthalen-1-ylmethyl substituent specifically differentiates CAS 1207017-44-4 from the majority of exemplified ghrelin-receptor compounds, which predominantly feature dichlorophenyl, benzyl, or cyclohexylmethyl right-hand substituents [1]. This places CAS 1207017-44-4 at the intersection of ghrelin receptor pharmacology and DCN1–UBE2M protein–protein interaction inhibition, a dual-application potential that is not shared by the more narrowly exemplified dichlorophenyl or saturated-hydrocarbon analogs. From a procurement perspective, selecting CAS 1207017-44-4 over a dichlorophenyl analog may provide access to a broader screening space while maintaining IP relevance to the Helsinn ghrelin agonist/antagonist estate.

Patent landscape
Context-dependent
Naphthalen-1-ylmethyl urea claimed in GHS-R (US9546157) and DCN1 (WO2018157146) Markush structures; underrepresented vs. dichlorophenyl/benzyl exemplars.
Dual patent-family positioning may broaden freedom-to-operate and screening utility.
No quantitative pharmacology data for this exact compound.
Ghrelin receptor IP landscape Patent SAR mapping

Important Data Limitation: Absence of Published Quantitative Pharmacology for CAS 1207017-44-4 Itself

An exhaustive search of PubMed, BindingDB, ChEMBL, and PubChem as of 2026-05-08 reveals no published quantitative pharmacological data (IC50, Ki, EC50, Kd, or ADMET parameters) for CAS 1207017-44-4 specifically [1]. All differentiation evidence presented herein is therefore derived from: (i) direct structural comparison with characterized chemical analogs; (ii) class-level SAR extrapolation from piperidine-urea patent families; and (iii) molecular-formula bioisosteric differentiation from compounds of identical molecular formula but divergent scaffold. This evidence is rated as Class-level inference and Supporting evidence. No Direct head-to-head comparison data exists. Users procuring this compound must understand that its pharmacological properties, selectivity profile, and in vivo behavior remain uncharacterized in the public domain, and all SAR hypotheses require de novo experimental validation.

Data gap
Data to verify
Zero published IC50, Ki, EC50, or ADMET data for CAS 1207017-44-4 (PubMed, BindingDB, ChEMBL, PubChem search 2026-05-08).
All differentiation is structural/class-level; quantitative pharmacology requires de novo experimental validation.
Procurement value rests on multi-target screening potential, not validated potency.
Data gap Quantitative pharmacology Procurement caveat

Recommended Research and Industrial Application Scenarios for CAS 1207017-44-4 Based on Quantitative Differentiation Evidence


Ghrelin Receptor (GHS-R) Agonist/Antagonist Screening with Naphthalenyl Pharmacophore Expansion

CAS 1207017-44-4 is structurally positioned within the Helsinn GHS-R patent Markush scope [1] and provides a naphthalen-1-ylmethyl right-hand pharmacophore that is underrepresented in the exemplified compound set (dominantly dichlorophenyl and benzyl analogs). SAR expansion libraries anchored on this scaffold can probe whether the larger polycyclic aromatic surface enhances GHS-R binding affinity or selectivity over melanocortin and NPY receptors. The compound can be used as a parent scaffold for combinatorial modification of the piperidine N-substituent (e.g., ethyl, isopropyl, cyclopropylmethyl, benzyl) to map GHS-R subpocket tolerance [1]. Note: quantitative binding or functional data for this specific compound at GHS-R are not yet publicly available; de novo assay is required.

DCN1–UBE2M Protein–Protein Interaction Inhibitor Lead Generation via Piperidine-Urea Naphthalene Anchoring

The piperidinyl urea DCN1 inhibitor program established that a hydrophobic anchor (exemplified by trifluoromethylphenyl and benzo[d][1,3]dioxolyl groups) is required for occupying the DCN1 hydrophobic pocket [1]. The naphthalen-1-ylmethyl group of CAS 1207017-44-4 extends this hydrophobic surface significantly (estimated ∆surface area +30–40 Ų vs. benzo[d][1,3]dioxolyl). Computational docking followed by competitive fluorescence polarization assay (using a validated DCN1–UBE2M tracer) can quantify whether the naphthalenyl anchor enhances DCN1 binding affinity and selectivity over related E2 enzymes (UBE2M, UBE2F). The secondary urea geometry (two H-bond donors) is confirmed as required for DCN1 binding [1].

Chemical Probe for CCR3 vs. Off-Target Deconvolution via Pharmacophore Swapping

The CCR3 antagonist series established that 2,4-dichlorophenyl-containing piperidine ureas achieve low-nM CCR3 binding [1]. CAS 1207017-44-4 replaces the dichlorophenyl group with naphthalen-1-ylmethyl, serving as a pharmacophore-swap negative control: if CCR3 binding is lost but a new target engagement signal emerges (e.g., ghrelin receptor or DCN1), the naphthalenyl moiety can be deconvoluted as the selectivity driver. This use case is especially valuable for chemoproteomics profiling (e.g., thermal shift assay or kinobeads pulldown) to identify the naphthalen-dependent target spectrum.

Compound Management Quality Control: Same-Formula Bioisosteric Trap Prevention

Because DS79932728 (CAS 2757191-62-9, G9a/GLP inhibitor) shares the identical molecular formula C19H25N3O with CAS 1207017-44-4 [1], compound management systems must implement SMILES-level or InChIKey-level identity verification before releasing either compound for screening. A practical QC protocol includes: (1) LC-MS confirmation with exact mass (311.1995 Da for C19H25N3O); (2) MS/MS fragment fingerprinting to distinguish the urea scaffold from the aminoindole scaffold; (3) ¹H NMR fingerprint verification using the characteristic naphthalenyl aromatic pattern (7.4–8.1 ppm, 7 protons) vs. the aminoindole pattern. This protocol prevents the catastrophic mis-annotation that would otherwise result from warehouse picking errors when both compounds are stored under the same molecular-weight bin.

Application
Selection Property
Validation Focus
Ghrelin receptor pharmacophore screening
Naphthalen-1-ylmethyl anchor
GHS-R binding assay / de novo characterization
DCN1–UBE2M PPI inhibitor lead generation
Secondary urea H-bond donor count
DCN1 fluorescence polarization assay
CCR3 off-target deconvolution
Naphthalenyl vs. halogenated pharmacophore
Chemoproteomics target ID / thermal shift assay
Compound management identity control
SMILES/InChIKey identity
LC-MS and NMR fingerprint confirmation
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